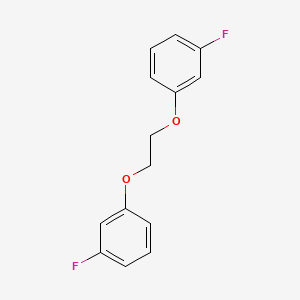

1,2-Bis(3-fluorophenoxy)ethane

Description

1,2-Bis(3-fluorophenoxy)ethane is a fluorinated organic compound characterized by two 3-fluorophenoxy groups attached to an ethane backbone. Fluorinated aromatic ethers are commonly studied for their enhanced thermal stability, metabolic resistance, and electronic properties due to fluorine's electronegativity and small atomic radius. These features make such compounds relevant in pharmaceuticals, materials science, and environmental chemistry .

Properties

IUPAC Name |

1-fluoro-3-[2-(3-fluorophenoxy)ethoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEQSLPQCREMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCOC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-fluorophenoxy)ethane typically involves the reaction of 3-fluorophenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide (KOH) . The reaction is carried out under reflux conditions, typically at temperatures ranging from 95-100°C . The general steps are as follows:

- Dissolve potassium hydroxide in water and add 3-fluorophenol.

- Heat the mixture to 95-100°C and add 1,2-dichloroethane dropwise.

- Maintain the reaction temperature and stir the mixture for several hours.

- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethanol.

- The product is purified by filtration and drying.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-fluorophenoxy)ethane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

Substitution: Reagents such as or in aprotic solvents like .

Oxidation: Oxidizing agents like or .

Reduction: Reducing agents such as or .

Major Products

Substitution: Formation of various substituted phenoxyethanes.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

1,2-Bis(3-fluorophenoxy)ethane is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-fluorophenoxy)ethane involves its interaction with molecular targets through its phenoxy and fluorine groups. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Pharmacological Comparison

| Compound | Mechanism | Metabolic Pathways | Key Features |

|---|---|---|---|

| BBSKE | Selenium-mediated cytotoxicity | Oxidation, methylation, glucuronidation | High distribution volume |

| I.C.R.F. 159 | DNA/RNA synthesis inhibition | Not specified | Cross-resistance with cisplatin |

| This compound (hypothetical) | Potential metabolic stability | Fluorine-induced resistance | Enhanced lipophilicity |

Ligands in Coordination Chemistry

- 1,2-Bis(diphenylphosphino)ethane (dppe): A widely used bidentate ligand in catalysis (e.g., asymmetric hydrogenation) and medicinal chemistry (e.g., gold complexes for anticancer activity). The arsenic analog (1,2-bis(diphenylarsino)ethane) shows altered coordination behavior, highlighting the impact of substituent electronegativity .

- P-Chiral Phosphine Ligands (e.g., BisP*): These ligands exhibit superior enantioselectivity in Rh-catalyzed reactions compared to dppe. Fluorinated analogs like this compound might serve as electron-withdrawing ligands, modulating metal center reactivity .

Table 2: Ligand Properties

Flame Retardants and Environmental Impact

- BTBPE (1,2-Bis(2,4,6-tribromophenoxy)ethane): A brominated flame retardant with significant bioaccumulation (BMF >1 in birds). Fluorinated analogs like this compound may offer reduced environmental persistence due to stronger C-F bonds but require evaluation of toxicity .

- DBDPE (Decabromodiphenyl ethane) :

Widely detected in indoor dust, raising concerns over human exposure. Fluorinated versions could mitigate halogenated byproduct formation during combustion .

Table 3: Environmental Properties

| Compound | Halogen Type | Bioaccumulation Factor (BMF) | Environmental Concern |

|---|---|---|---|

| BTBPE | Bromine | >1 (birds) | Persistent, toxic metabolites |

| DBDPE | Bromine | High (indoor dust) | Human exposure via dust |

| This compound (hypothetical) | Fluorine | Likely lower | Potential reduced persistence |

Biological Activity

1,2-Bis(3-fluorophenoxy)ethane is an organic compound with the molecular formula and a molecular weight of 250.24 g/mol. Its structure features two fluorinated phenoxy groups, which contribute to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its phenoxy and fluorine groups. These interactions can lead to:

- Enzyme Inhibition or Activation : The compound may modulate the activity of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially affecting signal transduction processes.

- Cellular Pathway Modulation : The compound may alter cellular responses to stimuli, impacting growth and differentiation.

In Vitro Studies

Several studies have explored the effects of this compound on cellular models:

Case Studies

- Mechanosensitive Ion Channels : Research utilizing NMR spectroscopy highlighted that fluorinated compounds like this compound could enhance mechanosensitive ion channel activity in red blood cells. This finding is significant for understanding how such compounds might affect cellular mechanics and ion transport .

- Drug Development Potential : The compound's unique structural features position it as a candidate for further drug development. Its ability to modulate biological pathways suggests potential therapeutic applications in areas such as cancer treatment or cardiovascular health .

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| This compound | C14H12F2O2 | 250.24 g/mol | Calcium influx modulation; potential antifungal |

| 1,2-Bis(2-fluorophenoxy)ethane | C14H12F2O2 | 250.24 g/mol | Antimicrobial properties reported |

| 1,2-Bis(4-fluorophenoxy)ethane | C14H12F2O2 | 250.24 g/mol | Cytotoxic effects in cancer cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.